molecular formula C6H13MnO8 B102122 Manganese triacetate dihydrate CAS No. 19513-05-4

Manganese triacetate dihydrate

Cat. No. B102122
CAS RN: 19513-05-4
M. Wt: 268.1 g/mol
InChI Key: ONJSLAKTVIZUQS-UHFFFAOYSA-K
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Patent
US08895586B2

Procedure details

13.0 g (82.5 mMol) 6-Chloro-nicotinic acid in 65 ml THF were cooled to 0° C. and 206.3 ml (206.3 mMol) o-tolylmagnesium chloride solution (1M in THF) were added over 45 minutes. The solution obtained was further stirred 3 hours at 0° C. and overnight at room temperature. It was cooled to −60° C. and 103.8 ml (1.8 Mol) acetic acid were added, followed by 35 ml THF and 44.24 g (165 mMol) manganese(III) acetate dihydrate. After 30 minutes at −60° C. and one hour at room temperature, the reaction mixture was filtered and THF removed under reduced pressure. The residue was partitioned between water and dichloromethane and extracted. The crude product was filtered on silica gel (eluent: ethyl acetate/toluene/formic acid 20:75:5) then partitioned between 200 ml aqueous half-saturated sodium carbonate solution and 100 ml dichloromethane. The organic phase was washed with 50 ml aqueous half-saturated sodium carbonate solution, The combined aqueous phases were acidified with 25 ml aqueous HCl 25% and extracted with dichloromethane. The organic extracts were dried (Na2SO4) and concentrated under reduced pressure to yield 10.4 g (51%) of 6-chloro-4-o-tolyl-nicotinic acid as a yellow foam. MS (ISN): 246 (M−H, 100), 202 (M-CO2H, 85), 166 (36).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
206.3 mL
Type
reactant
Reaction Step Two
Quantity
103.8 mL
Type
reactant
Reaction Step Three
Quantity
44.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[C:11]1([CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Mg]Cl.C(O)(=O)C>C1COCC1.O.O.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH3:19])[C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1 |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
206.3 mL
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Cl)C
Step Three
Name
Quantity
103.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
44.24 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was further stirred 3 hours at 0° C. and overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to −60° C.
WAIT
Type
WAIT
Details
After 30 minutes at −60° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
one hour at room temperature, the reaction mixture was filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
THF removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted
FILTRATION
Type
FILTRATION
Details
The crude product was filtered on silica gel (eluent: ethyl acetate/toluene/formic acid 20:75:5)
CUSTOM
Type
CUSTOM
Details
then partitioned between 200 ml aqueous half-saturated sodium carbonate solution and 100 ml dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with 50 ml aqueous half-saturated sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.